molecular formula C25H19IO B7778090 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide

Cat. No.: B7778090
M. Wt: 462.3 g/mol
InChI Key: ANOFLJWAOUXLPZ-UHFFFAOYSA-M
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Description

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by its chromen-1-ylium core, which is fused with a benzo[h] ring and substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenyl-substituted precursors under acidic conditions to form the chromen-1-ylium core. The iodide ion is then introduced through a halogenation reaction, often using iodine or an iodide salt in the presence of a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the iodide position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted chromen-1-ylium compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can bind to specific enzymes, receptors, or nucleic acids, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, alter gene expression, or inhibit specific enzymatic reactions, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-5H,6H-14-benzo[h]chromen-1-ylium bromide
  • 2,4-Diphenyl-5H,6H-14-benzo[h]chromen-1-ylium chloride

Uniqueness

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide is unique due to the presence of the iodide ion, which imparts distinct reactivity and potential applications compared to its bromide and chloride counterparts. The iodide ion can participate in specific substitution reactions that are not as readily achievable with other halides, making this compound particularly valuable in certain synthetic and research contexts.

Properties

IUPAC Name

2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19O.HI/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;/h1-14,17H,15-16H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOFLJWAOUXLPZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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